Product packaging for N-(2-fluorophenyl)adamantane-1-carboxamide(Cat. No.:CAS No. 71458-43-0)

N-(2-fluorophenyl)adamantane-1-carboxamide

Cat. No.: B187911
CAS No.: 71458-43-0
M. Wt: 273.34 g/mol
InChI Key: MEOUTRNMVUURBE-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)adamantane-1-carboxamide (CAS 42600-82-8) is a synthetic compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to the class of adamantane derivatives. This molecule features a unique structure that combines a rigid, lipophilic adamantane cage with a 2-fluorophenyl group via a carboxamide linker. The adamantane moiety is widely recognized as a "lipophilic bullet" that can enhance the molecular properties of pharmacophores, often improving lipophilicity, stability, and pharmacokinetics . Adamantane derivatives have a proven history in drug development, with applications in antiviral therapies (e.g., amantadine), neurodegenerative disease treatment (e.g., memantine), and as enzyme inhibitors . This compound serves as a valuable building block for researchers designing novel bioactive molecules. The incorporation of the adamantane scaffold can facilitate interaction with biological targets such as ion channels and enzymes, while the fluorophenyl group can influence binding affinity and metabolic stability . Structurally related adamantane carboxamides have been investigated as potential receptor antagonists and enzyme inhibitors, demonstrating the research utility of this chemical class . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20FNO B187911 N-(2-fluorophenyl)adamantane-1-carboxamide CAS No. 71458-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-fluorophenyl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c18-14-3-1-2-4-15(14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOUTRNMVUURBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70317910
Record name AG-205/36814032
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71458-43-0
Record name NSC322036
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AG-205/36814032
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2 Fluorophenyl Adamantane 1 Carboxamide and Analogous Adamantane Carboxamides

Review of General Synthetic Approaches for Adamantane (B196018) Carboxamide Scaffolds

The formation of the amide bond is a cornerstone of organic synthesis, and several well-established methods are routinely applied to the preparation of adamantane carboxamides. The most common strategies start from either adamantane-1-carboxylic acid or its more reactive derivative, adamantane-1-carbonyl chloride.

A widely employed method involves the direct coupling of adamantane-1-carboxylic acid with a desired amine in the presence of a coupling agent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive like 4-(dimethylamino)pyridine (DMAP) and a non-nucleophilic base like triethylamine (Et3N), facilitate the formation of the amide bond under mild conditions. nih.gov This approach is favored for its operational simplicity and the broad availability of coupling agents.

Alternatively, a two-step procedure is frequently utilized. This involves the initial conversion of adamantane-1-carboxylic acid to the more electrophilic adamantane-1-carbonyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation. The resulting acyl chloride is then reacted with the target amine, typically in the presence of a base like triethylamine or pyridine (B92270) to neutralize the hydrochloric acid byproduct. nih.gov This method is often higher yielding and can be advantageous when coupling less reactive amines.

The table below summarizes these two primary approaches.

Starting MaterialReagentsKey Features
Adamantane-1-carboxylic acidAmine, EDCI, DMAP, Et3N in DCMOne-pot reaction, mild conditions
Adamantane-1-carbonyl chlorideAmine, Et3N in DCMOften higher yields, suitable for less reactive amines

Specific Synthetic Routes to N-(2-fluorophenyl)adamantane-1-carboxamide

While a specific, detailed experimental procedure for the synthesis of this compound is not extensively documented in publicly available literature, its preparation can be reliably achieved by applying the general methodologies described above. The key starting materials for this synthesis are adamantane-1-carboxylic acid or adamantane-1-carbonyl chloride and 2-fluoroaniline.

One plausible and efficient route involves the reaction of adamantane-1-carbonyl chloride with 2-fluoroaniline. In a typical procedure, a solution of adamantane-1-carbonyl chloride in an inert solvent such as dichloromethane (DCM) is treated with 2-fluoroaniline in the presence of a tertiary amine base like triethylamine. The reaction is typically stirred at room temperature until completion.

A patent describing the synthesis of N-phenyl-adamantane-1-carboxamide derivatives offers a valuable alternative approach that can be adapted for the synthesis of the 2-fluoro analog. This method involves heating adamantane-1-carboxylic acid with an aniline (B41778) derivative in the presence of boric acid as a catalyst, using o-xylene as the solvent. This one-step process is advantageous as it avoids the use of potentially hazardous chlorinating agents and can proceed in high yield.

The following table outlines these two specific synthetic pathways.

Method Adamantane Source Amine Source Key Reagents and Conditions Advantages
Acyl Chloride MethodAdamantane-1-carbonyl chloride2-fluoroanilineTriethylamine, Dichloromethane, Room TemperatureHigh reactivity, generally good yields
Boric Acid CatalysisAdamantane-1-carboxylic acid2-fluoroanilineBoric acid, o-xylene, Boiling temperatureOne-step, avoids toxic reagents

Advancements in Synthetic Strategies for N-Substituted Adamantane Carboxamides

Research into the synthesis of N-substituted adamantane carboxamides continues to evolve, with a focus on developing more efficient, versatile, and environmentally benign methods. Recent advancements have explored novel catalytic systems and alternative reaction pathways.

One significant area of progress is the use of transition metal catalysis. For instance, manganese compounds have been shown to effectively catalyze the N-adamantylation of amides using 1-haloadamantanes. researchgate.net This approach offers a different strategy where the adamantyl group is introduced onto a pre-existing amide nitrogen. Copper-catalyzed N-arylation reactions, such as the Ullmann and Chan-Lam couplings, represent another powerful tool for the synthesis of N-aryl adamantane amides. These methods allow for the formation of the crucial N-aryl bond under relatively mild conditions and with a broad substrate scope.

The development of new and more efficient coupling reagents for amide bond formation also contributes to advancements in this field. While traditional reagents remain popular, ongoing research seeks to identify catalysts and reagents that offer faster reaction times, higher yields, and greater functional group tolerance, which is particularly relevant when dealing with the sterically demanding adamantane moiety.

The table below highlights some of these advanced synthetic strategies.

Advancement Description Potential Advantages
Manganese-Catalyzed N-AdamantylationUse of manganese salts to catalyze the reaction between 1-haloadamantanes and amides.Alternative disconnection for forming the N-adamantyl bond.
Copper-Catalyzed N-ArylationUllmann and Chan-Lam type couplings to form the N-aryl bond with adamantane-containing amines or amides.Mild reaction conditions, broad substrate scope for N-aryl derivatives.
Direct C-H FunctionalizationActivation and functionalization of C-H bonds on the adamantane scaffold to introduce precursor functionalities.Increased synthetic efficiency, access to novel derivatives.
Novel Coupling ReagentsDevelopment of more active and selective reagents for the formation of the amide bond.Improved yields, faster reactions, and better tolerance of sensitive functional groups.

Structural and Conformational Analysis of N 2 Fluorophenyl Adamantane 1 Carboxamide and Its Derivatives

Spectroscopic Methods for Structural Elucidation

The definitive structure of N-(2-fluorophenyl)adamantane-1-carboxamide is established through a suite of spectroscopic techniques, each providing unique insights into the molecule's connectivity and chemical environment. While specific experimental data for this particular isomer is not extensively published, its expected spectroscopic features can be reliably predicted based on the known spectra of closely related adamantane (B196018) carboxamides and other aromatic amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the carbon and proton framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the adamantane cage and the 2-fluorophenyl ring. The adamantane protons typically appear as a set of broad multiplets in the upfield region (approximately 1.7-2.1 ppm) due to their rigid, caged structure and complex spin-spin coupling. The aromatic protons of the 2-fluorophenyl group would resonate in the downfield region (around 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the fluorine substituent and the amide linkage. The amide proton (N-H) is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration, typically in the range of 8.0-9.5 ppm.

¹³C NMR: The carbon NMR spectrum provides a clear fingerprint of the molecule's carbon skeleton. The adamantane cage is characterized by four distinct signals corresponding to the quaternary carbon at the point of attachment, the two types of methylene (B1212753) (-CH2-) carbons, and the methine (-CH-) carbons. The 2-fluorophenyl ring will exhibit six aromatic carbon signals, with their chemical shifts significantly affected by the fluorine atom's strong electron-withdrawing nature, observable through characteristic C-F coupling constants. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 175-180 ppm.

Infrared (IR) Spectroscopy is instrumental in identifying the key functional groups present in the molecule. The IR spectrum of this compound would be dominated by a strong absorption band for the amide C=O stretching vibration, typically observed around 1640-1680 cm⁻¹. Another important feature is the N-H stretching vibration, which appears as a sharp peak in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the adamantane and aromatic moieties would be found around 2850-3100 cm⁻¹.

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₇H₂₀FNO), the molecular ion peak [M]⁺ would be observed at m/z 273.15. A characteristic and often base peak in the mass spectra of adamantane amides corresponds to the adamantyl cation (C₁₀H₁₅⁺) at m/z 135, resulting from the cleavage of the amide bond.

Table 1: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Chemical Shift / Wavenumber / m/z
¹H NMR Adamantane Protons ~ 1.7 - 2.1 ppm (multiplets)
Aromatic Protons ~ 7.0 - 8.5 ppm (multiplets)
Amide Proton (N-H) ~ 8.0 - 9.5 ppm (broad singlet)
¹³C NMR Adamantane Carbons ~ 28, 36, 39, 41 ppm
Aromatic Carbons ~ 115 - 160 ppm (with C-F coupling)
Carbonyl Carbon ~ 175 - 180 ppm
IR N-H Stretch 3200 - 3400 cm⁻¹
C-H Stretch 2850 - 3100 cm⁻¹
C=O Stretch (Amide I) 1640 - 1680 cm⁻¹
Mass Spec. Molecular Ion [M]⁺ 273.15
Adamantyl Cation 135

X-ray Crystallographic Investigations of Adamantane Carboxamide Derivatives

While a specific crystal structure for this compound is not publicly available, extensive X-ray crystallographic studies on analogous adamantane carboxamides provide a solid foundation for understanding its likely solid-state conformation and intermolecular interactions. mdpi.com

Molecular Conformation: The conformation of N-aryl adamantane-1-carboxamides is largely dictated by the steric bulk of the adamantyl group. The amide linkage (-CO-NH-) is typically found to be in a trans conformation, which is energetically more favorable. The dihedral angle between the plane of the amide group and the plane of the aromatic ring is a key conformational parameter. In related structures, this angle can vary, influenced by the substitution pattern on the phenyl ring. For this compound, the presence of the fluorine atom at the ortho position could lead to steric hindrance, potentially causing a larger twist between the phenyl ring and the amide plane compared to its 4-fluoro isomer. This twisting would be a strategy to minimize repulsive interactions between the fluorine atom and the amide oxygen or hydrogen.

Table 2: Typical Crystallographic Parameters for Adamantane Carboxamide Derivatives

Parameter Typical Value / Observation
Amide Conformation trans
Hydrogen Bonding Motif N-H···O=C hydrogen bonds forming chains or dimers
Dihedral Angle (Amide-Aryl) Variable, influenced by ortho-substituents
Crystal Packing Dominated by adamantane-adamantane van der Waals interactions

Computational Studies of Molecular Geometry and Conformational Preferences

Computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful tool to investigate the molecular geometry and conformational landscape of molecules like this compound, complementing the insights from experimental techniques. mdpi.com

Molecular Geometry: Geometry optimization calculations would confirm the key structural features predicted by spectroscopic and crystallographic data. These calculations can provide precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy conformation. For instance, the C-N bond of the amide is expected to have partial double-bond character. The adamantane cage itself is a rigid structure with C-C bond lengths and C-C-C angles close to those of an ideal sp³ hybridized carbon system.

Conformational Preferences: A key area of investigation for N-aryl amides is the rotational barrier around the amide C-N bond and the aryl C-N bond. Computational studies on similar systems have shown that the trans conformation of the amide is significantly more stable than the cis conformation. The potential energy surface associated with the rotation around the C(carbonyl)-N(amide) and N(amide)-C(aryl) bonds can be mapped to identify the most stable conformers and the energy barriers between them. For this compound, a particularly interesting aspect would be the conformational preference arising from the rotation around the N-C(aryl) bond. The calculations would likely reveal two low-energy conformers corresponding to the fluorine atom being oriented syn or anti with respect to the amide N-H bond. The relative energies of these conformers would be determined by a subtle balance of steric repulsion and potential weak intramolecular interactions, such as a possible N-H···F hydrogen bond, although the geometry for such an interaction might not be optimal. DFT calculations can also predict vibrational frequencies, which can be compared with experimental IR spectra to validate the computed geometry.

Table 3: Computationally Derived Properties for Adamantane Carboxamides

Property Computational Finding
Amide Bond trans conformation is energetically preferred
Rotational Barrier (Aryl-N) Low energy barrier, allowing for different conformers
Influence of ortho-substituent Can induce a twist in the aryl ring relative to the amide plane
Intermolecular Interactions Energy of hydrogen bonds can be quantified

Investigation of Pharmacological Relevance and Biological Activities of N 2 Fluorophenyl Adamantane 1 Carboxamide and Its Analogs

Evaluation of In Vitro Biological Activities

Adamantane (B196018) carboxamides have been evaluated against a wide array of biological targets, demonstrating their potential as versatile therapeutic agents.

Enzyme Inhibition Potentials

Adamantane-containing compounds have shown significant inhibitory activity against several key enzymes implicated in various diseases.

Urease Inhibition: Urease is a crucial enzyme for the survival of certain pathogenic bacteria, like Helicobacter pylori, and its inhibition is a promising strategy to combat these infections. nih.gov Analogs of N-(2-fluorophenyl)adamantane-1-carboxamide have demonstrated potent urease inhibitory activity. For instance, two adamantane-linked hydrazine-1-carbothioamide derivatives exhibited strong inhibition against Jack bean urease, with IC₅₀ values significantly lower than the standard inhibitor, thiourea (B124793). researchgate.net This suggests that the adamantane scaffold can be effectively utilized to design powerful urease inhibitors.

Table 1: Urease Inhibitory Activity of Adamantane Analogs

Compound IC₅₀ (µM) vs. Jack Bean Urease
2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide 1.20
2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide 2.44
Thiourea (Standard) 21.25

Data sourced from ResearchGate researchgate.net

Soluble Epoxide Hydrolase (sEH) Inhibition: The soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active diols. nih.gov Inhibition of sEH is a therapeutic strategy for managing inflammation, hypertension, and pain. nih.govnih.gov Adamantane-urea based derivatives are prominent sEH inhibitors. For example, 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA) is a well-studied sEH inhibitor that has been shown to suppress the proliferation and migration of human aortic smooth muscle cells, highlighting its potential in treating cardiovascular diseases like atherosclerosis. nih.gov The unique structure of the adamantane cage is crucial for fitting into the enzyme's active site. nih.gov

Other Enzymes: The adamantane scaffold is a key component in inhibitors for other enzymes as well. For instance, saxagliptin (B632) and vildagliptin (B1682220) are adamantane-containing drugs that inhibit dipeptidyl peptidase-4 (DPP-IV), used in the management of type 2 diabetes. nih.govmdpi.com Additionally, some adamantane-based synthetic retinoids have been reported to act as anticancer agents by inhibiting DNA polymerase. nih.gov

Receptor Modulation and Binding Affinities

Analogs of this compound have been investigated for their ability to bind to and modulate various receptors, particularly those in the central nervous system.

Serotonin Receptors: A series of 1-adamantanecarboxamides have been developed as potent and selective antagonists for the 5-HT₂ receptor. nih.gov One such analog, (S)-N-[1-[2-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]-1-adamantane carboxamide, demonstrated high affinity and selectivity for 5-HT₂ receptors, leading to a potent anti-platelet effect. nih.govnih.gov The adamantane group contributes to the high affinity of these compounds for the receptor. nih.gov

NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are critical for neuronal communication, and their dysfunction is implicated in neurodegenerative disorders. rsc.org Adamantane derivatives, including the well-known drug memantine, act as non-competitive NMDA receptor antagonists. nih.govwikipedia.org These compounds can block the ion channel of the receptor, which is a mechanism for neuroprotection against excitotoxicity. rsc.orgnih.gov Some adamantane amine derivatives have been designed to act as dual inhibitors of both NMDA receptors and voltage-gated calcium channels. rsc.org

Cannabinoid Receptors: The cannabinoid type 2 (CB₂) receptor is a target for treating inflammatory and neuropathic pain. Adamantane carboxamide derivatives have been synthesized as potent CB₂ receptor ligands. A study focused on fluorinated 1-aryl-imidazole-4-yl-carboxamides, which include an adamantane moiety, identified a compound with subnanomolar binding affinity (Ki = 0.29 nM) and exceptional selectivity for the CB₂ receptor over the CB₁ receptor. nih.gov

Cell-Based Biological Response Assessments

The biological effects of adamantane carboxamides have been further characterized in cell-based assays, revealing significant antiproliferative and antiviral activities.

Antiproliferative Effects: Several adamantane derivatives have been evaluated for their ability to inhibit the growth of cancer cells. nih.gov In one study, (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines were synthesized and tested against five human tumor cell lines. Two of the compounds showed potent inhibitory activity against all tested cell lines. nih.gov Another example is Adaphostin, an adamantane-based tyrosine kinase inhibitor that shows antiproliferative activity in leukemia and other cancers. nih.gov

Table 2: Antiproliferative Activity of Adamantane-Thiazole Analogs (IC₅₀ in µM)

Compound HCT-116 (Colon) MCF-7 (Breast) A-549 (Lung) HepG-2 (Liver) HT-29 (Colon)
5e 1.98 2.12 2.54 2.87 3.11
5k 2.01 2.33 2.65 3.01 3.24

Data represents the concentration required to inhibit 50% of cell growth. Sourced from Scientific Reports nih.gov

Antiviral Activities: The history of adamantane in medicine began with the discovery of the antiviral activity of amantadine (B194251) against Influenza A. nih.govnih.gov Adamantane carboxamide derivatives have also been explored for their antiviral potential. A series of N-(1-thia-4-azaspiro[4.5]decan-4-yl)adamantane-1-carboxamides were synthesized and showed activity against influenza A and B viruses. nih.gov Specifically, one analog was a potent inhibitor of the influenza A/H3N2 virus with an EC₅₀ of 1.4 µM. nih.gov More recently, adamantane carboxamides have been identified as inhibitors of Ebola virus (EBOV) cell entry, with some analogs showing inhibitory concentrations in the nanomolar range. nih.gov

Identification and Characterization of Molecular Targets

The diverse biological activities of adamantane carboxamides are a direct result of their interaction with specific molecular targets. The identification of these targets is crucial for understanding their therapeutic potential.

For sEH inhibitors , the target is the enzyme itself. The adamantane moiety fits into a hydrophobic pocket of the enzyme's active site, while other parts of the molecule interact with key residues, leading to potent inhibition. nih.gov This interaction blocks the breakdown of beneficial EETs. nih.gov

In the case of antiviral adamantane derivatives like amantadine, the primary target for Influenza A is the M2 proton ion channel. nih.govwikipedia.org By blocking this channel, the compounds prevent the virus from uncoating and releasing its genetic material into the host cell. For newer adamantane carboxamides targeting the Ebola virus, X-ray crystallography has directly shown that the compounds bind to the viral glycoprotein (B1211001) (GP), which is essential for the virus to enter host cells. nih.gov

For NMDA receptor antagonists , the target is the ion channel pore. The adamantane derivative physically enters and occludes the open channel, preventing the influx of ions like Ca²⁺ that can lead to excitotoxicity. rsc.orgnih.gov This channel-blocking mechanism is dependent on the receptor being in an active, open state.

The molecular targets for antiproliferative adamantane compounds are more varied. Some, like adaphostin, target specific enzymes like tyrosine kinases. nih.gov Molecular docking studies on certain adamantane-thiazole derivatives suggest they may inhibit SIRT1, a type of histone deacetylase involved in cell regulation. nih.gov

Structure Activity Relationship Sar Studies of N 2 Fluorophenyl Adamantane 1 Carboxamide Analogs

Role of the Adamantane (B196018) Core in Bioactivity

The adamantane group is a cornerstone of the bioactivity of these analogs, serving as a rigid, lipophilic anchor. This bulky, three-dimensional cage-like hydrocarbon is often described as a "lipophilic bullet" in medicinal chemistry. Its primary role is to increase the lipophilicity of the molecule, a property that can enhance its ability to cross biological membranes, including the blood-brain barrier. farmaciajournal.comnih.gov This modification of absorption, distribution, metabolism, and excretion (ADME) properties is a key strategy in drug design. nih.gov

The rigidity of the adamantane scaffold is another crucial feature. Unlike flexible alkyl chains, the adamantane nucleus has a well-defined and fixed three-dimensional conformation. researchgate.net This rigidity provides a stable platform, orienting the pharmacophoric groups attached to it in a precise and predictable manner, which can lead to more specific and potent interactions with biological targets. nih.govresearchgate.net The steric bulk of the adamantane core is also significant, often used to occupy hydrophobic pockets within target enzymes or receptors. mdpi.com For instance, in studies of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, the adamantyl group has been identified as a popular and effective moiety for occupying a hydrophobic pocket near the NADP+ cofactor. nih.gov The introduction of this fragment can lead to enhanced biological activity and improved metabolic stability. nih.govmdpi.com

Influence of Fluorine Substitution on Biological Profiles

The strategic placement of a fluorine atom, as seen in the 2-fluoro substitution on the phenyl ring, has a profound impact on the molecule's biological and physicochemical properties. Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom, yet its electronic effects are substantial. The introduction of fluorine can alter a molecule's potency, lipophilicity, metabolic stability, and bioavailability. researchgate.net

The strong electron-withdrawing nature of fluorine can significantly modify the electronic environment of the aromatic ring, influencing pKa and the ability of the N-phenyl group to engage in hydrogen bonding or π-stacking interactions with a biological target. nih.gov Fluorination can also block sites of metabolic oxidation. By replacing a hydrogen atom on the phenyl ring with a fluorine atom, a potential site for cytochrome P450-mediated hydroxylation is removed, which can increase the metabolic stability and half-life of the compound.

Furthermore, fluorine substitution can influence the molecule's conformation. The presence of a fluorine atom can alter the preferred dihedral angles of the molecule, locking it into a more bioactive conformation. rsc.org However, the effects are context-dependent; for example, while fluorination can increase lipophilicity (as measured by log D), it has in some cases been observed to lower passive permeability. nih.gov The precise influence of the fluorine atom depends heavily on its position on the phenyl ring and its interaction with the specific biological target.

Significance of the N-Phenyl Moiety and its Substitution Patterns

The N-phenyl ring serves as a critical interface between the adamantane-carboxamide portion and the biological target, and its substitution pattern is a key determinant of activity and selectivity. SAR studies on related adamantyl carboxamides have demonstrated that both the nature and position of substituents on this aromatic ring dramatically influence inhibitory potency. nih.gov

In a series of adamantyl carboxamides designed as 11β-HSD1 inhibitors, modifications to an analogous N-thiophenyl ring provided clear SAR insights. A 3-methyl substitution was well-tolerated, retaining activity similar to the unsubstituted parent compound. nih.gov In contrast, placing a hydrophilic amino group at the same position led to a sharp decrease in activity, indicating that this region of the binding site is likely hydrophobic and intolerant of basic groups. nih.gov Furthermore, replacing the phenyl/thiophenyl ring with other five-membered heterocycles like furan, pyrrole, imidazole, or pyrazole (B372694) resulted in a wide range of activities. Notably, a 1-methyl-1H-2-pyrrolyl derivative exhibited a twofold increase in potency compared to the parent compound, suggesting that the specific electronic and geometric properties of the aromatic system are crucial for optimal binding interactions. nih.gov Other studies have shown that electron-withdrawing groups, such as a nitro group, on the phenyl ring can enhance antibacterial activity in related adamantane Schiff bases. mdpi.com

The position of the substituent is also vital. In adamantane sulfonamide derivatives, it was found that substituents in the para-position of the phenyl ring had the most significant influence on the crystal packing architecture, which can affect solubility and bioavailability. rsc.org

Table 1: Effect of N-Aryl Group Modification on 11β-HSD1 Inhibition

This table, based on data from a study on adamantyl carboxamide analogs, illustrates how changes to the N-aryl moiety affect inhibitory activity against human 11β-HSD1. nih.gov

CompoundN-Aryl MoietyIC₅₀ (nM)% Inhibition at 1 µM
3 (Thiophen-2-yl)methyl288-
5 (Thiophen-2-yl)methyl (NH)490-
6 (3-Methylthiophen-2-yl)methyl290-
7 (3-Aminothiophen-2-yl)methyl>5000-
13 Furan-2-ylmethyl249-
15 (1-Methyl-1H-pyrrol-2-yl)methyl114-
16 (1H-Pyrrol-2-yl)methyl (NH)>2000-
17 (1-Methyl-1H-imidazol-2-yl)methyl-19%
18 (1-Methyl-1H-pyrazol-5-yl)methyl-14%
19 (4-Methylthiazol-2-yl)methyl-11%

Note: Compound 5 and 16 are secondary amides (NH) while the others are tertiary (N-Methyl) amides, which generally showed higher potency.

Impact of the Carboxamide Linkage and its Modifications

The carboxamide linkage (-CO-NH-) is not merely a passive spacer; it is a structurally and functionally important component of the pharmacophore. This group is relatively rigid and planar due to resonance, which helps to constrain the geometry between the adamantane core and the N-phenyl ring. nih.gov The amide bond's hydrogen bond donor (N-H) and acceptor (C=O) capabilities are critical for forming specific interactions with amino acid residues in a protein's active site. nih.gov Docking studies of adamantyl carboxamide inhibitors of 11β-HSD1, for example, show the amide carbonyl oxygen forming key hydrogen bonds with tyrosine and serine residues. nih.gov

Modification of this linkage has been explored as a means to alter activity. Replacing the carboxamide with a sulfonamide has been shown to be a viable strategy in some adamantane-based inhibitors. researchgate.net A more subtle modification involves converting the carboxamide to a thiourea (B124793) or acylthiourea linkage (-CO-NH-CS-NH-). This change alters the hydrogen bonding capacity, geometry, and electronic properties of the linker. Studies on 1-(adamantan-1-ylcarbonyl)-3-(aryl)thioureas have shown that these compounds can possess antiviral and nootropic effects. researchgate.net The replacement of an amide with a carbothioamide group, as seen in adamantane-linked hydrazine-1-carbothioamides, creates a different set of hydrogen bonding donors and acceptors, influencing both molecular conformation and biological activity, such as urease inhibition. nih.gov

Conformational Flexibility and its Correlation with Pharmacological Activity

Studies on adamantane derivatives with modified linkers have shown that seemingly small structural changes can lead to significant conformational shifts. For example, in a study of two bioactive adamantane-linked hydrazine-1-carbothioamides, replacing a tert-butyl group with a cyclohexyl group caused the entire molecule to switch from an extended to a folded conformation. nih.gov This conformational variance was found to alter the bond lengths within the central core of the molecule and was correlated with its urease inhibitory potential. nih.gov The introduction of fluorine atoms can also exert control over molecular conformation through stereoelectronic effects. rsc.org The lack of correlation between activity and general properties like hydrophobicity or molecular volume in some adamantane series further underscores the importance of specific conformational and electronic interactions for achieving high potency. researchgate.net

Computational Chemistry and in Silico Modeling for N 2 Fluorophenyl Adamantane 1 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as N-(2-fluorophenyl)adamantane-1-carboxamide, and its biological target.

Docking studies involving adamantane-based compounds have been performed to explore their binding affinity with various bioreceptors. For instance, in studies of related adamantane (B196018) derivatives, docking simulations were used to investigate interactions with enzymes like the ATP-binding cassette transporter peptidase domain (PEP) of S. mutans and the prolyl tripeptidyl aminopeptidase (B13392206) (PTP39) from P. gingivalis. mdpi.com These studies often involve preparing the protein and ligand structures, followed by running docking algorithms like AutoDock to predict binding modes and energies. mdpi.com The results of such simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

In a broader context, adamantane-linked 1,2,4-triazole (B32235) derivatives have been subjected to molecular docking to assess their potential as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov These studies demonstrated that while the adamantane derivatives had comparable predicted binding affinity scores to known ligands, they sometimes failed to form interactions with crucial active site residues. nih.gov This highlights the importance of specific substituent groups on the adamantane core for effective target engagement.

Quantum Chemical Calculations (e.g., Interaction Energy Analysis, Electronic Structure)

Quantum chemical calculations offer a more detailed understanding of the electronic properties and interaction energies of molecules like this compound. These methods can elucidate the nature and strength of intermolecular interactions that govern molecular recognition and binding.

For analogous adamantane-containing compounds, quantum chemical calculations have been employed to analyze intermolecular interaction energies within crystal structures. nih.gov For example, in a study of two bioactive adamantane-linked hydrazine-1-carbothioamide derivatives, the CLP-Pixel method was used to identify energetically significant molecular dimers, with interaction energies ranging from -32.2 to -4.0 kcal mol⁻¹. nih.gov These calculations revealed that dimers were stabilized by a variety of interactions, including N–H···S, N–H···O, C–H···S, and C–H···O bonds. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) approach was further used to quantify the strength of these interactions, identifying the N–H···O interaction as the strongest. nih.gov

Furthermore, quantum chemical calculations can shed light on the electronic structure and conformational preferences of adamantane derivatives. nih.gov For instance, calculations have shown that the presence of different substituents, such as cyclohexyl or tert-butyl groups, can influence whether a folded or extended conformation is more stable, with energy differences of around 2.1 to 3.3 kcal mol⁻¹. nih.gov These conformational changes can, in turn, affect the bond lengths within the central core of the molecule. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Analogs

Pharmacophore modeling and virtual screening are powerful in silico techniques used to identify new molecules with the potential to bind to a specific biological target. A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity.

The design of adamantane-based ligands has been guided by pharmacophore models derived from known high-affinity binders. For the σ2 receptor, a pharmacophore model was developed consisting of an aromatic ring, a hydrophobic region, a hydrogen-bond acceptor, and a positive ionizable feature. nih.gov The rigid and bulky nature of the adamantane scaffold can be advantageous in this context, as it helps to constrain the molecule's orientation within the pharmacophore, potentially reducing off-target interactions. nih.gov

Virtual screening, often structure-based, involves docking large libraries of compounds against a target protein to identify potential hits. nih.gove3s-conferences.org This approach has been widely used in the search for inhibitors of various therapeutic targets. nih.govals-journal.com For instance, virtual screening of compound libraries against key proteins of SARS-CoV-2, such as the main protease (MPro) and RNA-dependent RNA polymerase (RdRp), has been performed to identify potential antiviral agents. nih.gov The top-ranked compounds from these screenings, based on their binding energies, are then selected for further experimental validation. nih.govals-journal.com

Molecular Dynamics Simulations for Binding Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time, offering insights into the stability of the binding complex.

Design, Synthesis, and Biological Evaluation of Novel N 2 Fluorophenyl Adamantane 1 Carboxamide Derivatives and Hybrid Molecules

Rational Design Strategies for Enhanced Activity and Selectivity

The rational design of N-(2-fluorophenyl)adamantane-1-carboxamide derivatives often begins with an understanding of the target protein's structure and the key interactions that govern binding. Structure-activity relationship (SAR) studies are crucial in this process, guiding the modification of different parts of the molecule to optimize its pharmacological profile.

Key strategies include:

Target-specific modifications: Altering substituents on the adamantane (B196018) cage, the phenyl ring, or the linking carboxamide group to achieve specific interactions with the target, such as hydrogen bonds or hydrophobic contacts.

Conformational restriction: Introducing rigid elements to lock the molecule into a biologically active conformation, which can lead to increased potency and selectivity.

Pharmacophore hybridization: Combining the adamantane-carboxamide scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity.

For instance, in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, a target for metabolic diseases, researchers have systematically modified the adamantane scaffold to improve potency and selectivity. nih.gov

Modification of the Adamantane Scaffold and Linker Region

The adamantane moiety itself offers several positions for substitution, allowing for fine-tuning of the molecule's properties. Functionalization at the bridgehead positions of the adamantane core is a common strategy. However, introducing multiple substituents can be challenging due to electronic effects, as electron-withdrawing groups can deactivate the other bridgehead positions. nih.gov

Researchers have successfully synthesized tetra-substituted adamantane derivatives to serve as rigid scaffolds for multivalent ligands, demonstrating the feasibility of extensive modification. nih.gov These scaffolds can orient functional groups in a precise tetrahedral geometry, which is valuable for designing molecules that can interact with multiple binding sites on a target protein. nih.govnih.gov

Modifications to the linker region, the carboxamide group connecting the adamantane and the fluorophenyl ring, are also critical. The length and flexibility of the linker can significantly impact the compound's ability to adopt the optimal conformation for binding. nih.gov Studies on related adamantyl acetamides have shown that even a slight change, such as extending the linker by a methylene (B1212753) group, can alter the potency. nih.gov

Variation of the Fluorophenyl Substituent and its Effect on Potency

The position and number of fluorine atoms on the phenyl ring are critical determinants of biological activity. The fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com Its ability to form hydrogen bonds and its effect on the pKa of nearby functional groups can also impact target binding.

In the context of 11β-HSD1 inhibitors, substitutions on the phenyl ring of related sulfonamide-carboxamide derivatives have been shown to significantly improve potency. rsc.org For example, the introduction of a 3,4-difluoro substitution pattern on the phenylsulfonamide moiety resulted in a potent inhibitor. rsc.org While this is not the this compound core, it highlights the sensitivity of adamantane-based carboxamides to the substitution pattern on the aromatic ring.

The following table illustrates the effect of phenyl ring substitutions on the inhibitory activity of a series of α-sulfonamido-N-adamantanecarboxamide derivatives against human 11β-HSD1.

CompoundSubstitution on Phenyl RingIC₅₀ (nM) for human 11β-HSD1
7a Unsubstituted89
7d 3,4-difluoro50.6
7e 3-chloro-4-fluoro80

This data is derived from a study on related adamantane derivatives and is presented to illustrate the principle of how phenyl substitution can affect potency. rsc.org

Incorporation of Heterocyclic Moieties and Other Pharmacophores

To explore new chemical space and improve pharmacological properties, heterocyclic rings are often incorporated into the this compound scaffold. Heterocycles can act as bioisosteres for the phenyl ring or be added as substituents to introduce new interaction points with the target protein. They can also improve properties like solubility and metabolic stability.

The synthesis of adamantane derivatives containing various heterocyclic systems has been a successful strategy in developing potent 11β-HSD1 inhibitors. nih.gov For example, replacing a thiophene (B33073) ring with a pyridine (B92270) in a related series of adamantane amides led to a significant increase in inhibitory activity, suggesting that the nitrogen atom in the pyridine ring forms a favorable interaction with the enzyme. nih.gov

Pharmacophore-based design is another powerful approach where known active structural motifs (pharmacophores) are integrated into the lead compound. nih.govnih.gov This can lead to compounds with improved potency and a better side effect profile. For instance, adamantane-containing indole (B1671886) derivatives have been identified as potent inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a key target in cancer therapy. nih.gov

Isosteric and Bioisosteric Replacements (e.g., Thioamides, Selenoamides)

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to optimize lead compounds. nih.govdrughunter.com This involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.comyoutube.com

In the context of the this compound, the amide bond itself is a key target for bioisosteric replacement. While crucial for structural integrity and interaction, amide bonds can be susceptible to enzymatic cleavage. Replacing the amide with more stable groups can enhance the drug's metabolic stability. drughunter.com

Common bioisosteres for the amide group include:

Thioamides and Selenoamides: Replacing the carbonyl oxygen with sulfur (thioamide) or selenium (selenoamide) alters the hydrogen bonding capacity and electronics of the linker. nih.gov The thioamide NH bond is more acidic, making it a better hydrogen bond donor, while the thiocarbonyl is a weaker hydrogen bond acceptor than the carbonyl. nih.gov These subtle changes can be used to probe the importance of hydrogen bonding patterns for biological activity. nih.gov The synthesis of thioamides can often be achieved by treating the corresponding amide with Lawesson's reagent. nih.gov

Heterocyclic rings: Rings such as triazoles, oxadiazoles, and imidazoles can mimic the planar geometry and hydrogen bonding characteristics of the amide bond while offering greater metabolic stability. nih.govdrughunter.com

The following table lists some common bioisosteric replacements for the amide group.

Original GroupBioisosteric ReplacementPotential Advantages
Amide (-CONH-)Thioamide (-CSNH-)Altered H-bonding, increased metabolic stability
Selenoamide (-CSeNH-)Altered H-bonding, increased metabolic stability
1,2,3-TriazoleIncreased metabolic stability, mimics planarity
OxadiazoleIncreased metabolic stability, mimics planarity
Trifluoroethylamine (-CF₃CH₂NH-)Increased metabolic stability, reduced amine basicity

This table provides examples of common bioisosteric replacements for amide bonds. drughunter.comnih.gov

Future Research Directions and Perspectives for N 2 Fluorophenyl Adamantane 1 Carboxamide Research

Advanced Methodologies in Synthesis and Characterization

Future synthetic efforts for N-(2-fluorophenyl)adamantane-1-carboxamide and its analogs will likely move beyond traditional batch synthesis to embrace more efficient and sustainable technologies. nih.gov Advanced methodologies such as continuous flow chemistry and mechanochemical synthesis offer significant advantages. nih.govdigitellinc.com Flow chemistry, in particular, allows for precise control over reaction parameters, improved safety, and easier scalability, which is crucial for producing compound libraries for screening purposes. amidetech.com These automated systems can accelerate the synthesis of derivatives, facilitating a more rapid exploration of the structure-activity relationship (SAR). amidetech.com

For characterization, while standard techniques like NMR and mass spectrometry remain essential, future research will benefit from advanced analytical methods. filab.fr These tools can provide deeper insights into the compound's solid-state properties, which are critical for drug development. crystalpharmatech.com Techniques such as single-crystal X-ray diffraction can elucidate the three-dimensional structure, revealing conformational details that influence biological activity. evitachem.com Furthermore, advanced spectroscopic methods can be used to study the compound's interactions with biological macromolecules in real-time. horiba.com

Table 1: Comparison of Synthesis and Characterization Methodologies

Methodology Traditional Approach Advanced (Future) Approach Key Advantages of Advanced Approach
Synthesis Batch synthesis using standard amide coupling reagents. nih.gov Continuous flow synthesis, automated parallel synthesis. nih.govamidetech.com Increased efficiency, better scalability, enhanced safety, rapid library generation. amidetech.com
Purification Column chromatography. Automated flash chromatography, supercritical fluid chromatography (SFC). Higher throughput, reduced solvent consumption, improved resolution.
Structural Characterization 1H/13C NMR, LC-MS. mdpi.com 2D-NMR techniques, single-crystal X-ray crystallography, solid-state NMR. filab.frevitachem.com Detailed 3D structural information, understanding of intermolecular interactions.

| Physicochemical Characterization | Melting point, solubility assays. | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Powder X-ray Diffraction (PXRD). | In-depth understanding of thermal stability, polymorphism, and solid-state properties. filab.fr |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The adamantane (B196018) scaffold is present in numerous approved drugs with a wide range of biological activities, including antiviral, anti-diabetic, and CNS-acting compounds. mdpi.commdpi.com While the specific biological targets of this compound may not be fully elucidated, its structure suggests potential interactions with various biological systems. Future research should employ unbiased screening methods to uncover novel therapeutic applications.

Phenotypic screening, which assesses a compound's effect on cell or organism physiology without a preconceived target, is a powerful strategy for discovering first-in-class drugs. wikipedia.orgtechnologynetworks.comtechnologynetworks.com By testing this compound in a diverse array of disease-relevant cellular models, researchers may identify unexpected activities. nih.gov This "forward pharmacology" approach has led to the discovery of many drugs with novel mechanisms of action. wikipedia.org Once a desirable phenotypic effect is observed, target deconvolution techniques, such as chemoproteomics, can be employed to identify the specific molecular target(s). wikipedia.org

Given the prevalence of adamantane derivatives in treating CNS disorders and viral diseases, these areas represent logical starting points for investigation. nih.gov For instance, adamantane derivatives have been shown to act as antagonists for the NMDA receptor and inhibitors of the viral M2 ion channel. nih.gov The unique substitution pattern of this compound could confer novel selectivity or potency for these or other undiscovered targets, such as sigma receptors or various enzymes. nih.govnih.gov

Table 2: Potential Areas for Biological Target Exploration

Potential Target Class Rationale / Example Screening Approach
Ion Channels Adamantane derivatives like Amantadine (B194251) and Memantine target ion channels (M2 proton channel, NMDA receptor). nih.gov Electrophysiological assays, high-throughput cellular screening using ion-sensitive dyes.
Enzymes Adamantane scaffolds are found in inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase and soluble epoxide hydrolase. nih.govnih.gov Enzyme activity assays, thermal shift assays.
G-Protein Coupled Receptors (GPCRs) The lipophilic nature of the adamantane cage is suitable for binding within the transmembrane domains of GPCRs. Radioligand binding assays, functional assays (e.g., cAMP measurement).
Sigma (σ) Receptors Adamantane scaffolds have been used to synthesize sigma-2 receptor ligands for potential use in cancer imaging and therapy. nih.gov Competitive binding assays against known sigma receptor ligands.

| Novel/Orphan Targets | The compound may interact with less-studied proteins. | Phenotypic screening followed by target deconvolution (e.g., affinity chromatography, mass spectrometry). nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the probability of success. astrazeneca.commednexus.org For a molecule like this compound, AI/ML can be instrumental in its future development, from optimizing its structure to predicting its properties. mdpi.comresearchgate.net

In silico modeling can be used to refine the structure of the lead compound. nih.gov Generative AI models can design novel analogs by modifying the adamantane cage or the fluorophenyl ring to improve potency, selectivity, and pharmacokinetic properties. mdpi.com These models learn from vast datasets of chemical structures and biological activities to propose new molecules with a higher likelihood of success. arxiv.org

Furthermore, predictive ML models can forecast a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net By screening virtual derivatives of this compound for potential liabilities (e.g., toxicity or poor metabolic stability) early in the process, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. arxiv.orgnih.gov AI can also aid in identifying potential new therapeutic targets by analyzing large biological datasets, including genomics and proteomics, to find correlations that might be missed by human researchers. mdpi.com

Table 3: Applications of AI and Machine Learning in Future Research

Application Area Specific AI/ML Technique Objective
Lead Optimization Generative Adversarial Networks (GANs), Reinforcement Learning. mdpi.com Design novel analogs of this compound with improved efficacy and selectivity.
ADMET Prediction Quantitative Structure-Activity Relationship (QSAR) models, Graph Neural Networks (GNNs). arxiv.org Predict pharmacokinetic and toxicity profiles of virtual compounds to minimize late-stage failures. researchgate.net
Target Identification Deep learning analysis of multi-omics data (genomics, proteomics). mdpi.com Identify novel biological targets and pathways modulated by the compound.
Retrosynthesis Planning AI-powered retrosynthesis software. Devise efficient and novel synthetic routes for the compound and its derivatives. nih.gov

| Binding Affinity Prediction | Molecular docking simulations enhanced with machine learning scoring functions. nih.gov | Predict the binding affinity of designed analogs to their biological target with greater accuracy. researchgate.net |

By embracing these advanced research directions, the scientific community can systematically explore and potentially unlock the therapeutic value of this compound, paving the way for the development of new medicines.

Table of Mentioned Compounds

Compound Name
This compound
Amantadine

Q & A

Q. What are the established synthetic routes for N-(2-fluorophenyl)adamantane-1-carboxamide?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between adamantane-1-carboxylic acid derivatives and substituted anilines. For example, the fluorophenyl group can be introduced by reacting 2-fluoroaniline with activated adamantane-1-carbonyl chloride under Schotten-Baumann conditions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product . Sodium azide or other coupling agents may be employed to stabilize reactive intermediates . Post-synthesis, confirmatory techniques like 1H^1H-NMR and LC-MS are essential to verify structural integrity .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR (e.g., in CDCl3_3 or DMSO-d6_6) resolve adamantane cage protons (δ 1.6–2.1 ppm) and fluorophenyl aromatic signals (δ 6.8–7.5 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX software) confirms bond angles and spatial arrangements, particularly the fluorophenyl-adamantane carboxamide linkage .
  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental NMR/IR data .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallographic data?

  • Methodological Answer :
  • Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K minimizes thermal motion artifacts.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···O interactions between carboxamide and fluorophenyl groups) .
  • Validation Tools : PLATON or Mercury assess geometric outliers (e.g., bond distances) and twinning risks. For disordered adamantane moieties, TLS parameterization improves model accuracy .

Q. What strategies address contradictions in biological activity data for adamantane-carboxamide derivatives?

  • Methodological Answer :
  • Cross-Validation : Combine orthogonal assays (e.g., receptor binding studies, in vitro cytotoxicity) to confirm target specificity. For instance, discrepancies in IC50_{50} values may arise from assay conditions (pH, solvent effects) .
  • Metabolic Profiling : LC-HRMS identifies metabolites interfering with activity measurements.
  • Computational Modeling : Molecular docking (AutoDock Vina) evaluates fluorophenyl-adamantane interactions with biological targets (e.g., NMDA receptors), reconciling in silico predictions with empirical data .

Q. How can researchers optimize the pharmacological profile of this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., para- vs. ortho-fluorine on the phenyl ring) and assess effects on solubility (logP via shake-flask method) and bioavailability .
  • ADMET Profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models predict in vivo performance. Fluorine’s electronegativity often enhances metabolic stability .
  • Cocrystallization Studies : Co-crystallize with target proteins (e.g., viral neuraminidase) to refine binding modes using PDB-deposited structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.